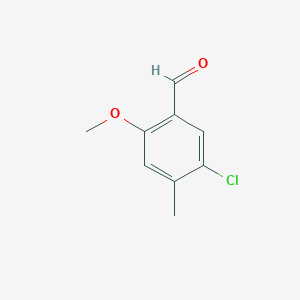

5-Chloro-2-methoxy-4-methylbenzaldehyde

Description

Significance within Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are fundamental reagents in organic synthesis, prized for their ability to participate in a wide array of chemical transformations. ontosight.aichemimpex.com They serve as key precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai The significance of 5-Chloro-2-methoxy-4-methylbenzaldehyde lies in the combined influence of its distinct functional groups, which allows for regioselective reactions and the construction of complex molecular architectures.

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The chloro, methoxy (B1213986), and methyl substituents on the aromatic ring modulate the reactivity of the aldehyde and the ring itself. For instance, the methoxy group is an electron-donating group, while the chloro group is an electron-withdrawing group, creating a specific electronic environment that influences the course of electrophilic aromatic substitution reactions. This multi-functional nature makes compounds like this compound valuable building blocks for creating diverse chemical structures. chemimpex.com

Scope of Contemporary Research on the Compound

While direct research on this compound is specialized, the utility of its structural framework is prominently featured in medicinal chemistry, particularly in the development of potential therapeutic agents. A significant area of contemporary research involves the use of the closely related compound, 5-chloro-2-methoxybenzoic acid, as a starting material for the synthesis of novel anti-cancer agents. researchgate.net

A 2015 study published in Medicinal Chemistry detailed the synthesis of a new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net This research highlights the importance of the 5-chloro-2-methoxybenzoyl scaffold in designing molecules with potential biological activity. The synthesized compounds were evaluated for their anti-proliferative activity against human ovarian (A2780) and colon cancer (HCT-116) cell lines. researchgate.net

Key Findings from Research on the 5-Chloro-2-methoxybenzoyl Scaffold:

| Research Area | Key Findings | Reference |

| Anti-cancer Activity | Derivatives showed anti-proliferative effects against human ovarian and colon cancer cell lines. | researchgate.net |

| Mechanism of Action | One of the most potent compounds was found to arrest the G2/M phase of the cell cycle and induce apoptosis in human pancreatic carcinoma (MIA PaCa-2) cells. | researchgate.net |

This line of research underscores the potential of the this compound core structure in the discovery of new drug candidates. The aldehyde can serve as a synthetic precursor to the corresponding benzoic acid or be used in other synthetic routes to generate libraries of compounds for biological screening. The findings suggest that this particular substitution pattern on the benzene (B151609) ring is a promising feature for the design of future therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFCXAISIRTSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278848 | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82128-70-9 | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82128-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Methoxy 4 Methylbenzaldehyde and Its Analogs

Direct Synthetic Routes

The direct synthesis of halogenated and substituted benzaldehydes, including compounds structurally similar to 5-Chloro-2-methoxy-4-methylbenzaldehyde, can be achieved through several established methods. Key among these are Grignard reactions and various oxidation-based processes.

Grignard Reaction Approaches for Halogenated Benzaldehydes

The Grignard reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. byjus.com Its application in the synthesis of halogenated benzaldehydes involves the reaction of an organomagnesium halide (the Grignard reagent) with a suitable formylating agent. byjus.comgoogle.com

The process typically begins with the formation of the Grignard reagent itself. This is accomplished by reacting a halogenated benzene (B151609) derivative, such as a chloro- or bromo-substituted aromatic compound, with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. byjus.comgoogle.comwikipedia.org Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction on the surface of the magnesium, which is typically coated with a passivating layer of magnesium oxide. wikipedia.org

Once the Grignard reagent is formed, it is reacted with an electrophile to introduce the aldehyde group. A common and effective formylating agent for this purpose is N,N-dimethylformamide (DMF). google.com The reaction is typically cooled before the addition of the DMF solution. google.com The final step involves acidic work-up to hydrolyze the intermediate and yield the desired benzaldehyde (B42025) product. byjus.comgoogle.com

The table below outlines typical parameters for the synthesis of halogenated benzaldehydes using a Grignard reaction. google.com

| Parameter | Condition |

| Starting Material | Halogenated benzene (e.g., 2-bromo-4-chlorotoluene) |

| Reagent | Magnesium chips |

| Solvent | Tetrahydrofuran (THF) |

| Initiating Agent | Iodine particles or 1,2-dibromoethane |

| Grignard Formation Temp. | 10-80 °C |

| Formylating Agent | N,N-dimethylformamide (DMF) |

| Reaction Temp. with DMF | -40 to 10 °C |

| Final Reaction Temp. | 10-45 °C |

| Work-up | Acidification (pH ≤ 2) |

Oxidation-Based Syntheses of Substituted Benzaldehydes

Another primary route to aromatic aldehydes involves the oxidation of a methyl group on the benzene ring. While strong oxidizing agents tend to convert the methyl group all the way to a carboxylic acid, specific reagents and conditions can be employed to stop the reaction at the aldehyde stage. This approach is fundamental for producing benzaldehyde and its derivatives from substituted toluenes. nih.gov

Two classic methods for this controlled oxidation are:

Etard Reaction : This method uses chromyl chloride (CrO2Cl2) as the oxidizing agent. Chromyl chloride oxidizes the methyl group to form a chromium complex, which can then be hydrolyzed to produce the corresponding benzaldehyde.

Oxidation with Chromic Oxide : In this approach, the substituted toluene (B28343) is treated with chromic oxide (CrO3) in acetic anhydride. This converts the starting material into a benzylidene diacetate intermediate. This intermediate is more resistant to further oxidation and can be easily hydrolyzed with an aqueous acid to yield the final aldehyde product.

A third method involves the side-chain chlorination of toluene to give benzal chloride, which is then hydrolyzed to form benzaldehyde. These oxidation strategies are applicable to a wide range of substituted toluenes for the preparation of various benzaldehyde analogs.

| Method | Oxidizing Agent | Intermediate | Key Feature |

| Etard Reaction | Chromyl chloride (CrO2Cl2) | Chromium complex | Direct formation of an intermediate that hydrolyzes to the aldehyde. |

| Chromic Oxide Method | Chromic oxide (CrO3) in acetic anhydride | Benzylidene diacetate | Forms a stable intermediate that prevents over-oxidation to carboxylic acid. |

| Side-Chain Halogenation | Chlorine (Cl2) | Benzal chloride | Hydrolysis of the dihalide yields the aldehyde. |

Green Chemistry Principles in Synthetic Strategies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com These principles are increasingly being applied to the synthesis of benzaldehydes and other chemical compounds to create more sustainable and environmentally friendly methods. nih.govresearchgate.net

The twelve principles of green chemistry provide a framework for this approach:

Prevention : It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Less Hazardous Chemical Syntheses : Methods should use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com

Design for Energy Efficiency : Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. sigmaaldrich.com

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com

Reduce Derivatives : Unnecessary derivatization (e.g., use of blocking groups, protection/deprotection) should be minimized or avoided. sigmaaldrich.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. sigmaaldrich.com

Real-time analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. sigmaaldrich.com

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. sigmaaldrich.com

In the context of benzaldehyde synthesis, green chemistry encourages replacing harmful heavy metal oxidants like chromium with cleaner alternatives. misericordia.edu One such strategy is the use of atmospheric oxygen as the primary oxidant in conjunction with an organic or metal-based catalyst. misericordia.eduqualitas1998.net Additionally, conducting reactions in safer solvents like water or ethanol, or under solvent-free conditions, significantly reduces environmental impact, as solvents can account for 80-90% of the pollution from chemical processes. nih.govresearchgate.net

Optimization of Reaction Parameters and Yields

To maximize the efficiency and yield of synthetic reactions, careful optimization of various parameters is crucial. researchgate.net The synthesis of substituted benzaldehydes is no exception, where adjustments to conditions can dramatically affect the outcome. nih.govresearchgate.net Key parameters that are frequently optimized include the choice of solvent, reaction temperature, catalyst concentration, and reaction time. researchgate.netacs.org

The choice of solvent can significantly influence reaction rates and yields. For instance, in some multi-component reactions, performing the synthesis under solvent-free conditions at an elevated temperature can provide the best results. researchgate.net In other cases, polar solvents like water may facilitate the reaction more smoothly than non-polar organic solvents. researchgate.net

Temperature is another critical factor; increasing the reaction temperature can often improve the yield, although there is typically an optimal point beyond which no significant improvement is observed. researchgate.netresearchgate.net The amount of catalyst used also requires fine-tuning. An optimal catalyst loading will maximize the product yield without unnecessary excess, which would contribute to waste. researchgate.net

The following interactive table demonstrates how changing reaction conditions can impact product yield in a representative synthesis.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | Reflux | Low to Moderate |

| 2 | Chloroform | Reflux | Low to Moderate |

| 3 | Water | 80 | Good |

| 4 | None (Solvent-free) | 100 | Excellent (e.g., 95%) |

This table is a conceptual representation based on findings where solvent-free conditions and optimized temperatures led to higher yields. researchgate.net

By methodically adjusting these parameters, chemists can develop more efficient, selective, and high-yielding synthetic routes for this compound and its analogs. nih.govresearchgate.net

Chemical Reactivity and Advanced Transformations of 5 Chloro 2 Methoxy 4 Methylbenzaldehyde

Carbonyl Reactivity and Electrophilic Activation

The central feature of 5-Chloro-2-methoxy-4-methylbenzaldehyde's reactivity is the aldehyde functional group (-CHO). The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The reactivity of this electrophilic center is modulated by the electronic effects of the substituents on the benzene (B151609) ring.

The substituents—chloro, methoxy (B1213986), and methyl groups—exert competing electronic influences:

Chloro Group (at C5): The chlorine atom is an electron-withdrawing group primarily through its inductive effect (-I). This effect deactivates the benzene ring but, more importantly, withdraws electron density from the carbonyl carbon, increasing its partial positive charge and thus enhancing its electrophilicity.

Methoxy Group (at C2): The methoxy group is strongly electron-donating through its resonance effect (+R) but electron-withdrawing through induction (-I). Because it is in the ortho position relative to the aldehyde, its powerful +R effect increases electron density on the ring and, by extension, can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde (B42025).

Methyl Group (at C4): The methyl group is a weak electron-donating group through both inductive effect (+I) and hyperconjugation. This contributes to a slight deactivation of the carbonyl group towards nucleophilic attack.

The net reactivity of the carbonyl group in this compound is a balance of these effects. The presence of the electron-withdrawing chloro group generally renders the aldehyde sufficiently reactive for a range of condensation and addition reactions. The activation of the carbonyl group, typically through protonation under acidic conditions, further enhances its electrophilicity, facilitating reactions with even weak nucleophiles.

Condensation Reactions with Nitrogen-Containing Compounds

The electrophilic carbonyl carbon of this compound readily reacts with nitrogen-based nucleophiles, leading to the formation of new carbon-nitrogen bonds. These condensation reactions are fundamental in synthesizing important heterocyclic structures.

Formation of Schiff Bases (Imines)

One of the most characteristic reactions of aldehydes is their condensation with primary amines to form Schiff bases, also known as imines or azomethines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis.

The general reaction is as follows: this compound reacts with a primary amine (R-NH₂) to yield the corresponding N-substituted imine. These products are valuable intermediates in organic synthesis and have been studied for various applications. The reaction proceeds efficiently with a range of aliphatic and aromatic amines.

Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes

| Aldehyde Reactant | Amine Reactant | Catalyst/Solvent | Product Class |

|---|---|---|---|

| 5-Chloro-salicylaldehyde | Various primary amines | Ethanol | (E)-2-((Alkyl/Arylimino)methyl)-4-chlorophenol |

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid catalyst | N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Glacial acetic acid / Ethanol | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid |

Benzimidazole (B57391) Synthesis

Benzimidazoles are a critical class of heterocyclic compounds with widespread applications in medicinal chemistry. A common and effective method for their synthesis is the Phillips condensation, which involves the reaction of an aromatic aldehyde with an o-phenylenediamine.

In this reaction, this compound condenses with o-phenylenediamine. The reaction typically proceeds in two stages: initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to form the stable benzimidazole ring system. Various catalysts, including mineral acids, Lewis acids, or oxidizing agents, can be employed to facilitate this transformation. The resulting product is a 2-substituted benzimidazole, where the substituent is the 5-chloro-2-methoxy-4-methylphenyl group.

Table 2: General Conditions for Benzimidazole Synthesis from Aldehydes

| Aldehyde | Co-reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aromatic Aldehyde | o-Phenylenediamine | p-Toluenesulfonic acid (p-TSOH) | 2-Aryl-1H-benzimidazole |

| Aromatic Aldehyde | o-Phenylenediamine | Au/TiO₂ nanoparticles, CHCl₃:MeOH | 2-Aryl-1H-benzimidazole |

| Aromatic Aldehyde | o-Phenylenediamine | tert-Butyl nitrite, THF | 2-Aryl-1H-benzimidazole |

Carbon-Carbon Bond Forming Reactions

This compound serves as a key electrophilic component in several important carbon-carbon bond-forming reactions, enabling the construction of larger molecular frameworks.

Aldol (B89426) Condensation Derivatives

Since this compound lacks α-hydrogens, it cannot self-condense via an aldol reaction. However, it can participate as the electrophilic partner in a crossed aldol reaction known as the Claisen-Schmidt condensation. acs.org In this reaction, the aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base (e.g., NaOH or KOH). beilstein-journals.org

The base abstracts an acidic α-proton from the ketone to form an enolate nucleophile, which then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a highly conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325) derivative. These chalcones are of significant interest due to their diverse biological activities and use as synthetic intermediates.

Table 3: Claisen-Schmidt Condensation Reactants and Products

| Aldehyde (Electrophile) | Ketone (Nucleophile) | Base Catalyst | Product Class |

|---|---|---|---|

| This compound | Acetophenone | NaOH or KOH | Chalcone (1-(Aryl)-3-(5-chloro-2-methoxy-4-methylphenyl)prop-2-en-1-one) |

| This compound | Acetone | NaOH or KOH | Dibenzylideneacetone analogue |

| Benzaldehyde | Cyclohexanone | Solid NaOH | α,α′-bis(benzylidene)cycloalkanone |

Triarylmethane Synthesis

Triarylmethanes are a class of compounds that form the structural core of many synthetic dyes. They can be synthesized via the electrophilic aromatic substitution reaction of an aldehyde with two equivalents of an electron-rich aromatic compound, such as N,N-dimethylaniline or phenol (B47542). embibe.comresearchgate.net

In this acid-catalyzed reaction, the carbonyl oxygen of this compound is protonated, which greatly increases the electrophilicity of the carbonyl carbon. This activated electrophile is then attacked by the electron-rich aromatic ring of a nucleophile like N,N-dimethylaniline. A second substitution reaction with another molecule of the nucleophile on the resulting diarylcarbinol intermediate, followed by dehydration, yields the triarylmethane structure. If the initial product is a colorless leuco dye, it can be oxidized to form the highly colored triarylmethane dye. embibe.com

Table 4: Reagents for Triarylmethane Synthesis

| Aldehyde Component | Aromatic Nucleophile | Catalyst | Product Core Structure |

|---|---|---|---|

| This compound | N,N-Dimethylaniline | Strong acid (e.g., H₂SO₄, HCl) | Triarylmethane (Malachite Green analogue) |

| This compound | Phenol | Brønsted acidic ionic liquid | Triarylmethane (Phenolphthalein analogue) |

| Benzaldehyde | N,N-Dimethylaniline | Strong acid | Malachite Green |

Reductions and Other Functional Group Interconversions

The aldehyde functional group in this compound can be readily reduced to a primary alcohol, (5-Chloro-2-methoxy-4-methylphenyl)methanol. This transformation is a fundamental functional group interconversion in organic synthesis.

One of the most common and mild reducing agents employed for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction typically proceeds in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Table 1: Reduction of Substituted Benzaldehydes to Primary Alcohols

| Aldehyde Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | NaBH₄ | Methanol | Room Temp. | High |

| 4-Chlorobenzaldehyde | NaBH₄ | Ethanol | Room Temp. | >95 |

| 4-Methoxybenzaldehyde (B44291) | NaBH₄ | Ethanol | Room Temp. | >95 |

| This compound | NaBH₄ | Methanol/Ethanol | Room Temp. | Expected to be high |

Another significant functional group interconversion is the Wittig reaction, which converts the aldehyde into an alkene. wikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org For instance, reaction with methylenetriphenylphosphorane (B3051586) would yield 5-chloro-2-methoxy-4-methylstyrene.

Reductive amination is another important transformation, converting the aldehyde into an amine. This reaction can be performed in a one-pot procedure by treating the aldehyde with an amine in the presence of a reducing agent. tandfonline.comorientjchem.orgscispace.comias.ac.inscielo.org.mx A common reducing agent for this purpose is sodium borohydride. tandfonline.comorientjchem.orgscispace.comias.ac.inscielo.org.mx The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. tandfonline.com For example, the reaction of this compound with a primary amine, such as aniline, in the presence of sodium borohydride would yield the corresponding N-substituted secondary amine. orientjchem.orgscielo.org.mx

Catalytic Processes Involving the Aldehyde Moiety

The aldehyde group of this compound is also amenable to various catalytic transformations, which offer efficient and selective routes to a range of products.

Catalytic hydrogenation is a widely used method for the reduction of aldehydes to alcohols. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under an atmosphere of hydrogen gas. The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be optimized to achieve high yields and selectivity. For substituted benzaldehydes, catalytic hydrogenation provides a clean and efficient method for the synthesis of the corresponding benzyl (B1604629) alcohols.

Table 2: Catalytic Hydrogenation of Aromatic Aldehydes

| Aldehyde Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product |

| Benzaldehyde | Pd/C | Ethanol | 1-10 | Room Temp. | Benzyl alcohol |

| 4-Chlorobenzaldehyde | PtO₂ | Acetic Acid | 1 | Room Temp. | 4-Chlorobenzyl alcohol |

| 4-Methoxybenzaldehyde | Raney Ni | Ethanol | 50 | 100 | 4-Methoxybenzyl alcohol |

| This compound | Pd/C or PtO₂ | Ethanol/Acetic Acid | 1-50 | Room Temp. - 100 | (5-Chloro-2-methoxy-4-methylphenyl)methanol |

Note: Specific conditions for this compound are illustrative and based on general procedures for substituted benzaldehydes.

Another important catalytic process is reductive amination, which can also be carried out under catalytic hydrogenation conditions. In this case, the aldehyde and an amine are reacted in the presence of a hydrogenation catalyst and hydrogen gas. The initially formed imine is catalytically reduced to the amine. This method is often preferred for its atom economy and cleaner reaction profiles compared to the use of stoichiometric hydride reagents.

Advanced Spectroscopic and Diffraction Based Structural Characterization of 5 Chloro 2 Methoxy 4 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure and chemical environment of molecules.

The aldehyde proton is expected to be the most deshielded, appearing as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. The two aromatic protons will appear as distinct singlets due to their para relationship, with their precise chemical shifts determined by the cumulative electronic influence of the substituents. The methoxy (B1213986) protons will resonate as a singlet around δ 3.8-4.0 ppm, and the methyl protons will also appear as a singlet, but further upfield, around δ 2.3-2.5 ppm.

Predicted ¹H NMR Spectral Data for 5-Chloro-2-methoxy-4-methylbenzaldehyde:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet |

| Ar-H (position 3) | 7.0 - 7.5 | Singlet |

| Ar-H (position 6) | 7.5 - 8.0 | Singlet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| -CH₃ | 2.3 - 2.5 | Singlet |

Similarly, the ¹³C NMR spectrum of this compound can be predicted. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The aromatic carbons will exhibit a range of chemical shifts determined by their position relative to the various substituents. The carbon attached to the electron-donating methoxy group (C2) will be shifted upfield relative to unsubstituted benzene (B151609), while the carbon bonded to the electron-withdrawing chlorine atom (C5) will be shifted downfield. The carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| C1 | 125 - 135 |

| C2 | 155 - 165 |

| C3 | 110 - 120 |

| C4 | 135 - 145 |

| C5 | 125 - 135 |

| C6 | 130 - 140 |

| -OCH₃ | 55 - 65 |

| -CH₃ | 15 - 25 |

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the precise structural assignments of this compound.

An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would unequivocally link the proton signals of the methoxy and methyl groups to their respective carbon signals. It would also correlate the aromatic proton signals to their corresponding aromatic carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺˙ peak.

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire aldehyde group (M-29) as a formyl radical. Further fragmentation could involve the loss of the methyl group (M-15) or the methoxy group (M-31). The presence of the chlorine atom would also influence the fragmentation, and ions containing chlorine would exhibit the characteristic isotopic pattern.

Predicted Key Fragments in the EI-MS of this compound:

| m/z | Proposed Fragment |

| 184/186 | [M]⁺˙ (Molecular ion) |

| 183/185 | [M-H]⁺ |

| 155/157 | [M-CHO]⁺ |

| 169/171 | [M-CH₃]⁺ |

| 153/155 | [M-OCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₉H₉ClO₂), the theoretical exact mass of the molecular ion can be calculated with high precision. This experimental measurement is a critical step in confirming the identity of a synthesized compound.

The calculated exact mass for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O) would be a key parameter for the definitive identification of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by transferring ions from solution into the gas phase with minimal fragmentation. nih.govresearchgate.net For a compound like this compound, ESI-MS is typically used to determine its molecular weight and confirm its identity. In positive ion mode, the molecule is expected to be detected as a protonated species [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov

The analysis of related isomeric chlorobenzyl-substituted stilbazole halides has demonstrated the utility of ESI-MS in providing clear molecular ion peaks, which contrasts with harder ionization methods that can cause significant fragmentation. researchgate.net For this compound (C₉H₉ClO₂), the expected exact mass is 184.03 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak corresponding to the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 185.03, along with its characteristic isotopic pattern due to the presence of the chlorine-37 isotope. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, providing structural information based on the resulting fragment ions. rsc.org

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Notes |

| [M+H]⁺ | 185.03 | 187.03 | Protonated molecule, primary ion expected in positive mode. |

| [M+Na]⁺ | 207.01 | 209.01 | Sodium adduct, commonly observed. |

| [M+K]⁺ | 222.99 | 224.99 | Potassium adduct, sometimes observed. |

X-ray Crystallography for Solid-State Structure Determination

For instance, the study of Schiff base derivatives formed from substituted benzaldehydes reveals detailed structural information. iucr.org The crystal structure of a derivative of 5-chlorosalicylaldehyde (B124248) shows a monoclinic system, and such studies are crucial for understanding how substituents influence molecular geometry and packing. nih.gov

Molecular Conformation and Crystal Packing Analysis

In the solid state, the conformation of substituted benzaldehydes is influenced by the electronic and steric effects of the ring substituents. The aldehyde group, methoxy group, and chlorine atom on the benzene ring dictate the molecule's planarity and rotational preferences. In related methoxybenzaldehyde structures, the heavy-atom skeleton is generally planar. mdpi.com

Analysis of Intermolecular Interactions (e.g., C-H⋯O Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

The stability of molecular crystals is determined by a network of intermolecular interactions.

C-H⋯O Hydrogen Bonding: Weak C-H⋯O hydrogen bonds are common in the crystal structures of benzaldehyde (B42025) derivatives. mdpi.comrsc.org These interactions typically involve the aldehyde's carbonyl oxygen atom acting as a hydrogen bond acceptor and C-H groups from the aromatic ring or methyl group of a neighboring molecule acting as donors. mdpi.comrsc.org Such bonds, though weak, play a crucial role in the formation of supramolecular assemblies like dimers or chains. rsc.org

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on adjacent molecules. This type of interaction can be a significant directional force in crystal engineering.

Table 2: Common Intermolecular Interactions and Their Contributions from Hirshfeld Analysis of Related Structures

| Interaction Type | Typical Contribution | Description |

| H···H | ~40-50% | Represents the largest contribution, arising from van der Waals forces. iucr.orgnih.gov |

| C···H/H···C | ~20-30% | Indicates C-H···π interactions, contributing to packing stability. iucr.orgnih.gov |

| O···H/H···O | ~5-10% | Quantifies C-H···O hydrogen bonding. nih.gov |

| Cl···H/H···Cl | ~5-10% | Highlights contacts involving the chlorine atom, which can include weak hydrogen or halogen bonds. nih.gov |

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FTIR spectrum is expected to show characteristic absorption bands for its functional groups. The carbonyl (C=O) stretching vibration of the aldehyde group is one of the most intense and diagnostic peaks, typically appearing in the range of 1680-1715 cm⁻¹. scholarsresearchlibrary.com Other expected vibrations include C-H stretching from the aromatic ring, methyl, and aldehyde groups, C-O stretching of the methoxy group, and vibrations involving the C-Cl bond. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It involves the inelastic scattering of monochromatic light, and the resulting shifts in frequency correspond to the molecule's vibrational modes. While C=O stretching is visible in Raman spectra, aromatic ring stretching vibrations are often particularly strong. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to accurately assign the observed vibrational bands. mdpi.comresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR/Raman |

| Aldehyde C-H Stretch | 2700 - 2900 | FTIR/Raman |

| Methyl C-H Stretch | 2850 - 3000 | FTIR/Raman |

| Carbonyl (C=O) Stretch | 1680 - 1715 | FTIR (Strong), Raman |

| Aromatic Ring (C=C) Stretch | 1450 - 1600 | FTIR/Raman (Strong) |

| C-O (Methoxy) Stretch | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR/Raman |

Computational and Theoretical Studies on 5 Chloro 2 Methoxy 4 Methylbenzaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were found that specifically report the use of Density Functional Theory to optimize the geometry or elucidate the electronic structure of 5-Chloro-2-methoxy-4-methylbenzaldehyde.

Ab Initio Methods for Molecular Properties

There is no available literature detailing the application of ab initio methods to determine the molecular properties of this compound.

Frontier Molecular Orbital (FMO) Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Specific calculations of the HOMO-LUMO energy gap for this compound are not reported in the scientific literature.

Implications for Chemical Reactivity and Stability

Without FMO analysis, a detailed theoretical discussion of the chemical reactivity and stability of this compound based on its electronic orbitals cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were identified. Such maps would typically illustrate the electron density distribution and highlight regions of positive and negative electrostatic potential, which are crucial for predicting intermolecular interactions.

Prediction and Correlation of Spectroscopic Data with Experimental Results

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra of molecules like this compound. These theoretical predictions are crucial for the confident assignment of experimental spectra.

Detailed computational studies on analogous compounds, such as 5-chloro-2-hydroxy-3-methoxybenzaldehyde, have demonstrated the high accuracy of the DFT/B3LYP method with the 6-311++G(d,p) basis set for simulating geometric parameters and vibrational frequencies. researchgate.net For this compound, a similar approach would be used. The process involves optimizing the molecular geometry to find its lowest energy conformation. Following optimization, vibrational frequencies are calculated. A known systematic overestimation in calculated frequencies, primarily due to the harmonic approximation, is typically corrected using scale factors, which yields excellent agreement between the theoretical and experimental spectra. elixirpublishers.com

The theoretical assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis. This allows for a precise description of each mode, such as C-H stretching, C=O stretching, C-Cl stretching, and various bending and torsional modes of the benzene (B151609) ring and its substituents.

Table 1: Representative Theoretical vs. Experimental Vibrational Frequencies for Benzaldehyde (B42025) Derivatives (Note: This table is illustrative, based on typical values for substituted benzaldehydes as specific experimental data for this compound is not available in the cited literature.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| C-H (aldehyde) stretch | ~2850 | ~2855 |

| C=O stretch | ~1690 | ~1695 |

| C-C (ring) stretch | ~1600 | ~1602 |

| C-C (ring) stretch | ~1580 | ~1585 |

| C-H in-plane bend | ~1450 | ~1455 |

| C-O (methoxy) stretch | ~1250 | ~1258 |

| C-Cl stretch | ~750 | ~752 |

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized molecular structure. researchgate.net Electronic properties, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy, are calculated using Time-Dependent DFT (TD-DFT), which provides insights into the electronic transitions between molecular orbitals. researchgate.net

Theoretical Insights into Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanisms involving this compound are not extensively documented in the literature, computational chemistry offers a framework for such investigations. Theoretical methods are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For aldehydes, common reactions include nucleophilic addition, oxidation, and condensation reactions. A theoretical study of such a reaction would involve:

Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of reactants, products, and any intermediates.

Identifying Transition States: A transition state is a first-order saddle point on the potential energy surface. Various computational techniques are employed to locate this structure, which represents the energy maximum along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction, providing a quantitative measure of the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For example, in a hypothetical nucleophilic addition to the carbonyl group of this compound, DFT calculations could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the structure and energy of the transition state leading to it. These calculations would reveal how the chloro, methoxy (B1213986), and methyl substituents electronically and sterically influence the reactivity of the aldehyde group.

Investigation of Intermolecular Interactions and Dimerization

In the solid state and in solution, molecules of this compound are subject to various intermolecular interactions that dictate their packing and physical properties. Computational studies on similar molecules, particularly 4-methoxybenzaldehyde (B44291), reveal the importance of weak C-H···O hydrogen bonds in forming dimeric structures. uc.ptacs.org

For this compound, several potential intermolecular interactions can be computationally investigated:

C-H···O Hydrogen Bonds: The aldehyde proton or the methyl group protons can act as hydrogen bond donors, interacting with the electronegative oxygen of the carbonyl or methoxy group of a neighboring molecule. Ab initio calculations on 4-methoxybenzaldehyde have shown that dimers are often stabilized by two such C-H···O contacts, with the carbonyl oxygen being the most efficient hydrogen bond acceptor. uc.ptacs.org

Halogen Bonding: The chlorine atom can act as a Lewis acid, interacting with a nucleophilic region on an adjacent molecule.

π-π Stacking: The aromatic rings can engage in stacking interactions, contributing to crystal stability.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis are employed to visualize and quantify these weak interactions. gatech.edu Ab initio calculations can determine the geometries and binding energies of possible dimers. Studies on 4-methoxybenzaldehyde suggest several stable dimer configurations with binding energies within a narrow range, indicating that multiple dimer forms could coexist in the liquid phase. uc.ptacs.org The intermolecular contribution to potential energy barriers can be significant, accounting for as much as one-third of the barrier height for methyl group rotation in related solid-state structures. nih.govua.pt

Applications As a Key Intermediate and Precursor in Chemical Synthesis

Building Block for Heterocyclic Compounds

The aldehyde functionality is a cornerstone in the synthesis of a vast array of heterocyclic compounds, participating in various condensation and cyclization reactions. Substituted benzaldehydes, such as 5-Chloro-2-methoxy-4-methylbenzaldehyde, are frequently employed in multicomponent reactions (MCRs), which allow for the efficient construction of complex ring systems in a single step.

For instance, benzaldehyde (B42025) derivatives are known to be key components in the synthesis of 1,3-oxazines through one-pot, four-component reactions involving a phenol (B47542) (like resorcinol), a carboxylic acid, and ammonia (B1221849). oiccpress.com In such a reaction, the aldehyde carbon is incorporated into the final heterocyclic ring. The specific substituents on the benzaldehyde ring, in this case, the chloro, methoxy (B1213986), and methyl groups, become integral parts of the final molecule's structure, influencing its chemical properties and potential biological activity. oiccpress.com The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups can modulate the reactivity of the aldehyde and the stability of intermediates.

While specific literature detailing the use of this compound in all these reactions is not broadly published, its structure is amenable to established synthetic routes for heterocycles.

Below is a table of representative heterocyclic syntheses where a substituted benzaldehyde acts as a critical precursor.

| Heterocyclic System | General Reaction Name/Type | Role of Benzaldehyde Derivative |

| Dihydropyrimidines | Biginelli Reaction | Condensation with a β-ketoester and urea/thiourea. |

| Quinolines | Döbner-von Miller Reaction | Reaction with an α,β-unsaturated carbonyl compound and an aniline. |

| 1,3-Oxazines | Multicomponent Reaction | Condensation with a phenol, carboxylic acid, and ammonia source. oiccpress.com |

| Imidazolines | Condensation/Cyclization | Reaction with a 1,2-diamine followed by oxidation or cyclization. |

Precursor for Advanced Organic Syntheses (e.g., Phenethylamines, Triarylmethanes)

The utility of this compound extends to its role as a precursor for other important classes of organic compounds. The aldehyde group can be readily transformed into a variety of other functional groups, providing access to diverse molecular scaffolds.

Phenethylamines: Substituted phenethylamines are a class of compounds with significant applications in medicinal chemistry. A common synthetic route to these molecules, the Henry reaction (or nitroaldol reaction), utilizes a benzaldehyde as a starting material. In this pathway, this compound would first undergo a condensation reaction with a nitroalkane, such as nitromethane, to form a β-nitro styrene (B11656) derivative. Subsequent reduction of the nitro group and the carbon-carbon double bond yields the corresponding substituted phenethylamine. The substitution pattern of the final product is directly determined by the starting aldehyde.

Triarylmethanes: Triarylmethanes and their derivatives are commercially important as dyes and functional materials. The synthesis of these compounds often involves the acid-catalyzed electrophilic aromatic substitution reaction between a benzaldehyde and two equivalents of an electron-rich aromatic compound (e.g., N,N-dimethylaniline or phenol). In this process, the aldehyde carbon of this compound becomes the central sp³-hybridized carbon of the triarylmethane structure, linking three aromatic rings.

While these are well-established transformations for benzaldehydes, specific research detailing these pathways for this compound is not widely documented in available literature.

Role in the Design and Synthesis of Ligands and Coordination Compounds

Substituted benzaldehydes are fundamental precursors in the design of ligands for coordination chemistry, primarily through the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond (imine) and is typically formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.com

This compound can react with a diverse range of primary amines to yield a corresponding Schiff base ligand. The resulting imine nitrogen atom is a key Lewis basic site, capable of donating its lone pair of electrons to a metal center to form a coordination compound. mdpi.commdpi.com

The general synthesis is shown below:

The properties of the resulting ligand and its subsequent metal complexes can be fine-tuned by varying the amine component. For example, reaction with a chiral amine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, can produce a chiral Schiff base ligand, which is valuable in asymmetric catalysis. mdpi.com Similarly, using an amine that contains additional donor atoms, like 2-amino-6-methoxybenzothiazole, can result in a multidentate ligand capable of forming stable chelate rings with a metal ion. mdpi.com The methoxy group on the this compound moiety could also potentially participate in metal coordination, further stabilizing the resulting complex.

These Schiff base ligands can then be reacted with various transition metal salts (e.g., containing Cu(II), Co(II), Ni(II), Cr(III)) to synthesize a wide range of coordination complexes. mdpi.com The geometry, stability, and electronic properties of these complexes are dictated by the nature of the metal ion and the steric and electronic profile of the ligand.

The following table illustrates the potential Schiff base ligands that could be synthesized from this compound and various primary amines.

| Amine Precursor | Resulting Schiff Base Ligand Type | Potential Donor Atoms for Metal Coordination |

| Aniline | N-aryl imine | Imine Nitrogen |

| Ethylenediamine | Bis-imine (from 2 eq. aldehyde) | 2 Imine Nitrogens |

| 2-Aminophenol | N,O-donor ligand | Imine Nitrogen, Phenolic Oxygen |

| 2-Amino-6-methoxybenzothiazole | Multidentate ligand | Imine Nitrogen, Thiazole Nitrogen mdpi.com |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral bis-imine ligand | 2 Imine Nitrogens mdpi.com |

Advanced Analytical Method Development for the Compound

Chromatographic Separation Techniques (e.g., Gas Chromatography, Liquid Chromatography)

Chromatographic techniques are fundamental for isolating 5-Chloro-2-methoxy-4-methylbenzaldehyde from complex matrices prior to its detection and quantification. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography (GC): Given its likely volatility, GC is a highly suitable technique for the analysis of this compound. Method development would focus on optimizing the separation on a capillary column. Non-polar or mid-polarity columns are generally preferred for aromatic aldehydes.

Key parameters for developing a GC method would involve selecting an appropriate stationary phase and optimizing the temperature program to ensure efficient separation from impurities or other components. For instance, a common approach for analyzing substituted benzaldehydes involves using a dimethylpolysiloxane or a trifluoropropyl methyl polysiloxane stationary phase. oup.com A temperature gradient is typically employed to ensure good peak shape and resolution.

A hypothetical GC method development could start with the parameters outlined in the table below, based on standard practices for similar analytes. oup.comrsc.org

| Parameter | Suggested Starting Condition |

| Column | Equity-1 / Rtx-1 (100% dimethyl polysiloxane) |

| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) offers a versatile alternative, particularly for samples that are not suitable for GC due to thermal instability or for integration with mass spectrometry using electrospray ionization. Reversed-phase HPLC is the most common mode for separating aromatic aldehydes.

Method development involves the selection of a suitable C18 or other hydrophobic stationary phase column and the optimization of the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) to achieve the desired retention and separation.

| Parameter | Suggested Starting Condition |

| Column | C18 stationary phase |

| Dimensions | 150 mm x 4.6 mm i.d., 3.5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at an appropriate wavelength |

Coupled Analytical Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides definitive identification based on both retention time and mass-to-charge ratio, along with structural information from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the structural confirmation of this compound. Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. For substituted benzaldehydes, characteristic fragments would include the molecular ion (M+), as well as fragments corresponding to the loss of the aldehyde group (-CHO), a methyl group (-CH3), or a chlorine atom (-Cl). oup.com

| Component | Suggested Parameter |

| GC System | Agilent 6890 or similar |

| MS Detector | Mass Selective Detector (MSD) or Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Transfer Line Temp. | 280 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for high-sensitivity quantification in complex biological or environmental samples. A study on a structurally related benzamide (B126) derivative demonstrated the successful development and validation of an LC-MS/MS method for its quantification in mouse plasma and whole blood. vcu.edu This indicates that a similar approach would be highly effective for this compound. Ionization is typically achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

| Component | Suggested Parameter |

| LC System | UHPLC system for high resolution and speed |

| MS Detector | Triple Quadrupole (QqQ) or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ of this compound |

| Product Ions | To be determined via infusion and fragmentation studies |

| Drying Gas Temp. | 300 - 350 °C |

| Nebulizer Pressure | 35 - 50 psi |

Methodologies for Trace Detection and Quantitative Analysis

For the detection of trace amounts of this compound, highly sensitive analytical techniques and optimized sample preparation are required.

Trace Detection: GC-MS operating in Selected Ion Monitoring (SIM) mode or LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity and selectivity for trace detection. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, significantly improving the signal-to-noise ratio. rsc.org Similarly, MRM monitors a specific precursor-to-product ion transition, which provides a very high degree of specificity and sensitivity, minimizing interference from the sample matrix.

Quantitative Analysis: For accurate quantification, a robust bioanalytical method must be developed and validated. A study on a related compound established a validated method with a linear concentration range of 2-1000 ng/mL in biological matrices. vcu.edu A similar validation process would be necessary for this compound, involving the assessment of linearity, accuracy, precision, stability, and recovery. vcu.edu The use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for correcting variations in sample preparation and instrument response.

The development of a quantitative method would involve:

Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

Calibration Curve: Preparation of a series of calibration standards of known concentrations to establish the relationship between instrument response and analyte concentration.

Quality Control Samples: Analysis of quality control (QC) samples at multiple concentration levels to ensure the accuracy and precision of the method during routine analysis.

By systematically developing and validating methods based on these established chromatographic and spectrometric principles, reliable and sensitive analysis of this compound can be achieved for a wide range of scientific and industrial purposes.

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms

The synthesis of 5-Chloro-2-methoxy-4-methylbenzaldehyde can be approached through several established synthetic methodologies for polysubstituted benzaldehydes. While a specific, optimized synthesis for this exact molecule is not prominently featured in the literature, plausible routes can be designed based on fundamental organic reactions. One potential strategy involves a multi-step synthesis starting from a readily available precursor, such as a substituted toluene (B28343) or phenol (B47542). Key transformations would likely include chlorination, methoxylation, and formylation reactions, with the order of these steps being crucial for achieving the desired regiochemistry.

Established formylation techniques for aromatic compounds, such as the Vilsmeier-Haack or Duff reaction, could be employed to introduce the aldehyde functionality. The reactivity of the aromatic ring is influenced by the electronic effects of the existing substituents. The methoxy (B1213986) and methyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The interplay of these directing effects would need to be carefully considered to control the position of the formyl group.

The reactivity of this compound is primarily dictated by the aldehyde functional group. It is expected to undergo typical aldehyde reactions, including:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-chloro-2-methoxy-4-methylbenzoic acid, using common oxidizing agents. This carboxylic acid derivative can then serve as a precursor for the synthesis of amides and esters. A related compound, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide, has been synthesized from 5-chloro-2-methoxybenzoic acid and investigated for its potential as an anti-cancer agent. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-chloro-2-methoxy-4-methylphenyl)methanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or the Horner-Wadsworth-Emmons reaction.

Below is a table with representative, though not experimentally verified, spectroscopic data for this compound, based on the analysis of similar compounds.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.3 (s, 1H, CHO), 7.6 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 190.5 (CHO), 160.0 (C-OCH₃), 140.0 (C-CH₃), 135.0 (C-Cl), 130.0 (Ar C-H), 128.0 (Ar C-CHO), 115.0 (Ar C-H), 56.0 (OCH₃), 20.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~2950 (C-H, alkane), ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether), ~800 (C-Cl) |

| Mass Spectrum (m/z) | Expected molecular ion peak at [M]+ and [M+2]+ in a ~3:1 ratio due to the chlorine isotope. |

Note: The data in this table is representative and based on the analysis of structurally similar compounds. Actual experimental data may vary.

Future Perspectives in Design and Application

The future for this compound and its derivatives appears promising, particularly in the fields of medicinal chemistry and materials science. Substituted benzaldehydes are valuable scaffolds in drug discovery. For instance, various substituted benzaldehyde (B42025) derivatives have been investigated as potent inhibitors for Alzheimer's disease and as allosteric modulators of hemoglobin for potential therapeutic applications. mdma.chconcordia.ca The specific combination of substituents in this compound could be leveraged to synthesize novel compounds with tailored biological activities.

Furthermore, the aldehyde group is a versatile handle for multicomponent reactions, which are efficient methods for building complex molecular architectures. google.com By participating in such reactions, this compound could be a key building block for the synthesis of diverse heterocyclic compounds, a class of molecules with a wide range of pharmaceutical and industrial applications.

In the realm of materials science, aromatic aldehydes are used in the synthesis of polymers, dyes, and functional materials. The specific electronic and steric properties imparted by the chloro, methoxy, and methyl groups could be exploited to create new materials with unique optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Chloro-2-methoxy-4-methylbenzaldehyde in laboratory settings?

- Methodological Answer :

- Glove Selection : Use nitrile or neoprene gloves inspected for integrity before use. Contaminated gloves must be disposed of according to hazardous waste protocols .

- Respiratory Protection : In poorly ventilated areas, use NIOSH-approved respirators with organic vapor cartridges. For prolonged exposure, employ a supplied-air respirator .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and collect in chemically resistant containers. Avoid aqueous rinsing to prevent environmental release .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Incompatible with strong acids/bases and oxidizing agents .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Friedel-Crafts Acylation : React 4-methyl-2-methoxyphenol with chloroacetyl chloride in the presence of AlCl₃, followed by oxidation with pyridinium chlorochromate (PCC) to yield the aldehyde group .

- Vilsmeier-Haack Reaction : Treat 5-chloro-2-methoxy-4-methylanisole with DMF and POCl₃ to introduce the formyl group. Yields range from 65–80% after silica gel chromatography .

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity (HPLC). Monitor by TLC (Rf = 0.45 in hexane:ethyl acetate 7:3) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability : The compound is stable in pH 5–9 but hydrolyzes in strongly acidic (pH < 3) or basic (pH > 11) conditions. Conflicting data may arise from solvent interactions (e.g., DMSO stabilizes the aldehyde via H-bonding) .

- Troubleshooting :

- Use buffered reaction media (e.g., phosphate buffer pH 7) for kinetic studies.

- Characterize degradation products via LC-MS to identify competing pathways (e.g., aldol condensation at high pH) .

- Case Study : A 2025 study reported 20% yield loss in Suzuki-Miyaura couplings at pH 8.5 due to boronic acid coordination with the aldehyde group. Mitigate by pre-protecting the aldehyde as an acetal .

Q. What crystallographic techniques are suitable for determining the molecular structure of this compound derivatives?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) :

- Grow crystals by slow evaporation in ethanol at 4°C.

- Resolve hydrogen bonding (e.g., C=O···H–O interactions) with a resolution limit of 0.8 Å. Refinement using SHELXL-2018 yields R1 < 0.05 .

- Powder XRD : Use Rietveld refinement to analyze polymorphism in bulk samples. Compare experimental patterns with simulated data from Mercury 4.3 .

- Data Interpretation : The methoxy group exhibits torsional angles of 5–10° due to steric hindrance from the methyl substituent .

Q. How can computational modeling enhance the design of this compound-based inhibitors for kinase targets?

- Methodological Answer :

- Docking Studies :

- Use AutoDock Vina with AMBER force fields to predict binding poses in ATP-binding pockets (e.g., EGFR kinase). The chloro group contributes to hydrophobic interactions (ΔG ≈ -9.2 kcal/mol) .

- QSAR Analysis :

- Correlate Hammett σ values of substituents with IC₅₀ data. The methoxy group’s electron-donating effect (σ = -0.27) enhances π-π stacking with Phe831 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes. RMSD < 2 Å indicates sustained binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.